N-[2-(4-Acetylphenyl)ethyl]-N-methylacetamide
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Overview
Description
N-[2-(4-Acetylphenyl)ethyl]-N-methylacetamide is an organic compound with the molecular formula C12H15NO2. It is known for its applications in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethyl chain and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Acetylphenyl)ethyl]-N-methylacetamide typically involves the reaction of 4-acetylphenethylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures high yield and purity of the product. The final product is typically obtained as a crystalline solid with a melting point of 99-101°C .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Acetylphenyl)ethyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under mild conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(2-Carboxyethyl)phenylacetamide
Reduction: 4-(2-Hydroxyethyl)phenylacetamide
Substitution: 4-Bromo-2-(4-acetylphenyl)ethylacetamide
Scientific Research Applications
N-[2-(4-Acetylphenyl)ethyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-Acetylphenyl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Acetylphenyl)ethyl]acetamide
- N-(4-Acetylphenyl)-2-(4-nitrophenoxy)acetamide
- N-[2-(4-Acetylphenyl)-2-hydroxy-1-(hydroxymethyl)ethyl]-2,2-dichloroacetamide
Uniqueness
N-[2-(4-Acetylphenyl)ethyl]-N-methylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the acetyl group and the ethyl chain linked to the phenyl ring allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61630-11-3 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-[2-(4-acetylphenyl)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C13H17NO2/c1-10(15)13-6-4-12(5-7-13)8-9-14(3)11(2)16/h4-7H,8-9H2,1-3H3 |
InChI Key |
BMRUWZULWAHKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCN(C)C(=O)C |
Origin of Product |
United States |
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